2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide
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Overview
Description
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazinone core linked to a cyclohexyl group through an acetamide linkage, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyridazinone core through a cyclization reaction, followed by the introduction of the acetamide and cyclohexyl groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents is also crucial to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridazinone or cyclohexyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen atoms.
Scientific Research Applications
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Industry: The compound’s unique structure may find applications in material science, such as the development of new polymers or advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-1,6-dihydropyridazin-3-yl)acetic acid: Shares the pyridazinone core but differs in the substituents attached to the core.
Ethyl 2-(6-oxo-1,6-dihydropyridazin-3-yl)acetate: Another derivative with a similar core structure but different functional groups.
Uniqueness
What sets 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide apart is its unique combination of the pyridazinone core with the cyclohexyl and pyridin-2-yloxy groups. This unique structure imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable molecule for various applications.
Biological Activity
The compound 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]acetamide is a member of the pyridazinone class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N4O2, and it features a pyridazinone moiety linked to a cyclohexyl group substituted with a pyridinyl ether. The structural characteristics contribute to its biological activity.
Research indicates that compounds containing the pyridazinone structure often exhibit significant pharmacological properties. The biological activities can be attributed to their ability to interact with various enzymes and receptors in the body:
- Inhibition of Enzymes : Pyridazinones have been shown to inhibit enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory responses. This inhibition can lead to reduced oxidative stress and inflammation in various tissues .
- Selective Binding : The compound's design allows for selective binding to specific receptors, potentially leading to targeted therapeutic effects. For instance, modifications in the pyridazinone structure can enhance selectivity towards thyroid hormone receptors, which are implicated in metabolic regulation .
Antioxidant Properties
Studies have demonstrated that this compound exhibits antioxidant activity. This property is crucial for mitigating oxidative damage in cells and tissues, which is linked to various chronic diseases.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its action on MPO and other inflammatory mediators. In vitro studies indicate that it can significantly lower levels of pro-inflammatory cytokines in stimulated human blood samples .
Potential Therapeutic Applications
Given its biological activities, this compound may have several therapeutic applications:
- Cardiovascular Diseases : Due to its anti-inflammatory properties and ability to modulate lipid profiles, it could be beneficial in treating conditions like atherosclerosis.
- Metabolic Disorders : Its selective action on thyroid hormone receptors suggests potential use in managing metabolic syndromes and related disorders .
Case Studies
A recent study evaluated the pharmacokinetics and safety profile of a related pyridazinone derivative in cynomolgus monkeys. The results indicated robust inhibition of plasma MPO activity upon oral administration, supporting the potential for therapeutic use in inflammatory conditions .
In another investigation focusing on thyroid hormone receptor selectivity, a modified pyridazinone displayed significant efficacy in lowering LDL cholesterol without adverse cardiac effects, highlighting its potential role in managing dyslipidemia .
Data Tables
Biological Activity | Mechanism | Potential Application |
---|---|---|
Antioxidant | Free radical scavenging | Chronic disease prevention |
Anti-inflammatory | MPO inhibition | Treatment of inflammatory disorders |
Lipid modulation | THR selectivity | Management of metabolic disorders |
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(12-21-17(23)5-3-11-19-21)20-13-6-8-14(9-7-13)24-16-4-1-2-10-18-16/h1-5,10-11,13-14H,6-9,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJOAIBUROSOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2C(=O)C=CC=N2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.